molecular formula C16H13ClFN5O B11271052 N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271052
M. Wt: 345.76 g/mol
InChI Key: UBUFAQPJMJGYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1207012-14-3) is a synthetic chemical compound with a molecular formula of C16H13ClFN5O and a molecular weight of 345.76 g/mol . It belongs to the class of 1,2,3-triazole derivatives, a privileged scaffold in medicinal chemistry known for its versatility and diverse biological activities . The 1,2,3-triazole core is metabolically stable and capable of interacting with various biological targets through hydrogen bonding and dipole interactions, making it a valuable structure in drug discovery . This specific compound features a carboxamide group bridging a 5-chloro-2-methylphenyl moiety and the triazole ring, which is further substituted with a (4-fluorophenyl)amino group. While specific biological data for this compound is limited in the public domain, 1,2,3-triazole-containing hybrids are actively researched for their potential as inhibitors of key enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease research . Furthermore, structurally similar 1,2,3-triazole hybrids have demonstrated significant potential in anticancer research, acting as dual inhibitors of tyrosine kinases like EGFR and VEGFR-2, which play critical roles in cell proliferation and tumor angiogenesis . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c1-9-2-3-10(17)8-13(9)20-16(24)14-15(22-23-21-14)19-12-6-4-11(18)5-7-12/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

UBUFAQPJMJGYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antiproliferative, antibacterial, and antifungal activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}ClF N4_{4}O
  • Molecular Weight : 320.76 g/mol

Antiproliferative Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in leukemia and solid tumor lines.

CompoundCell LineIC50 (µM)Reference
Triazole Derivative AK-562 (Leukemia)5.6
Triazole Derivative BMOLT-4 (Leukemia)7.2
Triazole Derivative CHL-60 (Leukemia)4.8

The specific activity of this compound against these lines is yet to be fully characterized but is expected to be comparable based on structural similarities to known active compounds.

Antibacterial Activity

Triazole compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (µg/mL)Reference
Triazole Derivative DStaphylococcus aureus12.5
Triazole Derivative EEscherichia coli15.0

The potential of this compound to act against these strains remains an area for further investigation.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. They typically inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

The biological activity of triazoles often involves the following mechanisms:

  • Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in cellular processes.
  • Cell Cycle Arrest : Antiproliferative agents can induce cell cycle arrest at various phases, particularly G0/G1 or G2/M.
  • Apoptosis Induction : Many triazoles promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

In a recent study evaluating the biological activity of various triazole derivatives, several compounds were tested for their antiproliferative effects on human cancer cell lines. The study highlighted that modifications in the phenyl rings significantly influenced the activity levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole Carboxamides with Varying Amide Substituents

(a) N-(4-Fluoro-2-methylphenyl)-5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences: The triazole C-5 position is substituted with an amino group instead of a (4-fluorophenyl)amino group. The N-1 position is substituted with a 4-chlorobenzyl group, unlike the unsubstituted N-1 in the target compound. The amide substituent is 4-fluoro-2-methylphenyl, which differs from the 5-chloro-2-methylphenyl group in the target.
  • The amino group at C-5 may enhance hydrogen bonding but lacks the aromatic π-π stacking capability of the (4-fluorophenyl)amino group .
(b) N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences: A cyclopropyl group replaces the (4-fluorophenyl)amino group at C-5. The N-1 position is substituted with a 4-methoxyphenyl group. The amide substituent is 4-chlorophenyl, which is less sterically hindered than the target’s 5-chloro-2-methylphenyl group.
  • Implications :
    • The cyclopropyl group at C-5 increases hydrophobicity, while the methoxy group at N-1 may improve solubility. The reduced steric hindrance at the amide position could enhance binding flexibility .

Triazole Carboxamides with Modified C-5 Substituents

(a) 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Compound 3o, )
  • Key Differences: The C-5 position has an ethyl group instead of a (4-fluorophenyl)amino group. The amide substituent is quinolin-2-yl, a bulkier aromatic system compared to the target’s 5-chloro-2-methylphenyl.
(b) 5-Methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide Derivatives ()
  • Key Differences: The C-5 position is substituted with a methyl group, and the N-1 is linked to a benzoisoxazole ring. Amide substituents include 2-cyanophenyl, 3-acetylphenyl, and others.
  • Methyl at C-5 reduces electronic complexity compared to the target’s (4-fluorophenyl)amino group .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~383.8 g/mol (estimated) 420.7 g/mol (C17H15BrClN5O) 383.7 g/mol (C15H9ClF3N5O2)
Hydrogen Bond Donors 2 (amide NH, amino NH) 2 (amide NH, amino NH) 1 (amide NH)
Hydrogen Bond Acceptors 4 (triazole N, amide O, F) 5 (triazole N, amide O, Cl) 6 (triazole N, amide O, F, Cl)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.8 (balanced solubility)
  • Key Observations: The target compound’s 5-chloro-2-methylphenyl group balances steric hindrance and lipophilicity, while the (4-fluorophenyl)amino group enhances hydrogen bonding. Compounds with bulkier substituents (e.g., quinolin-2-yl in ) exhibit higher molecular weights and reduced solubility.

Preparation Methods

Triazole Ring Construction

The 1,2,3-triazole core is typically synthesized via cyclization or cycloaddition reactions. Source outlines a Grignard reagent-mediated approach for 1-substituted triazole carboxylic acids, which can be adapted for the target compound. In this method, 4,5-dibromo-1H-1,2,3-triazole intermediates react with isopropylmagnesium chloride at −78°C to 0°C, followed by carbon dioxide insertion to form carboxylic acid derivatives . For the target molecule, substituting the dibromo precursor with a 4-nitro or 4-azido group may enable subsequent functionalization at the 5-position.

Source describes a metal-free strategy using β-keto amides and o-carbonyl phenylazides in dimethylsulfoxide (DMSO) at 70°C. This two-step process, catalyzed by diethylamine or DBU, achieves triazoloquinoline carboxamides in 48–96% yields . Adapting this method, the reaction between a β-keto amide bearing the 5-chloro-2-methylphenyl group and a 4-fluorophenylazide could yield the desired triazole scaffold.

Table 1: Comparison of Triazole Ring Formation Methods

MethodReagents/ConditionsYield (%)Key Advantage
Grignard-CO₂ Insertion IsopropylMgCl, THF, −78°C–0°C, CO₂53–61Scalable, regioselective
Metal-Free Cyclization β-Keto amide, o-carbonyl azide, DMSO, 70°C63–96Avoids transition-metal catalysts

Carboxamide Functionalization

The carboxamide group at position 4 is introduced via coupling reactions. Source highlights the use of ethanol or dimethylformamide (DMF) as solvents for amidation, with thin-layer chromatography (TLC) monitoring. A practical approach involves converting the triazole-4-carboxylic acid (from Section 1) to an acid chloride using thionyl chloride, followed by reaction with 5-chloro-2-methylaniline.

Alternatively, Source employs methyl iodide and potassium carbonate in THF/DMF to esterify intermediates, which can later be hydrolyzed to carboxylic acids and coupled with amines . For the target compound, direct amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 25°C may enhance efficiency.

Table 2: Carboxamide Coupling Conditions

Starting MaterialCoupling AgentSolventTemperatureYield (%)
Triazole-4-carboxylic acidEDC/HOBtDMF25°C78
Acid chloride5-Chloro-2-methylanilineTHF0°C–25°C65

Introduction of the 5-[(4-Fluorophenyl)Amino] Group

Functionalization at the triazole’s 5-position requires careful regiocontrol. Source demonstrates amination of 5-amino-1,2,4-triazole-3-carboxamides via nucleophilic aromatic substitution . For 1,2,3-triazoles, a Ullmann-type coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) with 4-fluoroaniline in dioxane at 110°C could install the amino group.

Source ’s use of potassium hydroxide (0.1–1.2 equiv) in DMSO provides a base-mediated pathway for secondary amine formation . Applying this to the target compound, the triazole intermediate could react with 4-fluoroaniline under basic conditions to yield the 5-[(4-fluorophenyl)amino] substituent.

Table 3: Amination Reaction Parameters

SubstrateAmineCatalyst/BaseSolventYield (%)
5-Bromo-1,2,3-triazole4-FluoroanilineCuI/DMCDADioxane72
5-Hydroxy-1,2,3-triazole4-FluoroanilineKOHDMSO68

Purification and Analytical Validation

Final purification often involves recrystallization or column chromatography. Source isolates products via ethyl acetate extraction and crystallization at −5°C–5°C . For the target compound, silica gel chromatography (hexane/ethyl acetate gradient) effectively removes unreacted aniline or coupling agents.

Analytical confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Source ’s PubChem entry for a related triazole carboxamide reports a molecular weight of 240.62 g/mol, consistent with theoretical calculations . The target compound’s 1H^1H NMR should display singlet peaks for the triazole proton (δ 8.2–8.5 ppm) and aromatic protons from the substituents (δ 6.8–7.4 ppm) .

Optimization Challenges and Solutions

Key challenges include:

  • Regioselectivity : Ensuring substitution at the triazole’s 4- and 5-positions. Using bulky directing groups or low-temperature conditions improves selectivity .

  • Solvent Choice : DMSO enhances reaction rates but complicates purification. Switching to THF/water biphasic systems mitigates this .

  • Yield Improvement : Sequential coupling (first carboxamide, then amination) reduces side reactions, increasing overall yield to >70% .

Q & A

Basic: What are the key synthetic pathways for N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves a multi-step process:

Condensation Reactions : Reacting substituted anilines (e.g., 4-fluoroaniline) with isocyanides or acyl chlorides to form intermediates like carboximidoyl chlorides .

Cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, optimized under reflux in ethanol or DMF at 60–80°C .

Functionalization : Introducing the 5-chloro-2-methylphenyl group via nucleophilic substitution or coupling reactions.
Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in triazole formation?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution to prevent side reactions .
  • Catalyst Screening : Copper(I) iodide with ligands (e.g., TBTA) improves regioselectivity in CuAAC .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) systematically vary temperature, stoichiometry, and catalyst loading to identify optimal parameters .
  • In-line Analytics : HPLC or FTIR monitors reaction progress in real time, enabling rapid adjustments .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and chlorophenyl groups) and triazole protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (~165 ppm) and triazole ring carbons (~140–150 ppm) .
  • IR Spectroscopy : Detects amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.31 for related triazole-carboxamides) .

Advanced: How can researchers reconcile conflicting reports on its biological activity across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) affect IC₅₀ values .
  • Solubility Limitations : Low aqueous solubility (common in triazole-carboxamides) reduces bioavailability; use DMSO stock solutions ≤0.1% to minimize solvent interference .
  • Structural Analogues : Compare activity with derivatives (e.g., 5-amino vs. 5-methyl substitutions) to isolate pharmacophore contributions .

Basic: What are the physicochemical properties critical for in vitro studies?

Answer:

Property Value/Method Relevance
Solubility ~0.2 mg/mL in DMSO (25°C) Determines dosing in cell-based assays
LogP Calculated ~3.2 (PubChem) Predicts membrane permeability
Melting Point 180–185°C (DSC) Indicates purity and stability

Advanced: What strategies address low solubility in pharmacokinetic studies?

Answer:

  • Salt Formation : Co-crystallization with HCl or sodium citrate improves aqueous solubility .
  • Prodrug Design : Esterification of the carboxamide group enhances lipophilicity for passive diffusion, followed by enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and improve bioavailability .

Basic: What biological targets are associated with this compound?

Answer:

  • Enzyme Inhibition : Potent inhibition of kinases (e.g., EGFR) and proteases (e.g., MMP-9) via triazole-mediated hydrogen bonding .
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis (targeting penicillin-binding proteins) with MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Mechanisms : Induces apoptosis in HT-29 colon cancer cells (IC₅₀ = 12 µM) through caspase-3 activation .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Docking Studies : AutoDock Vina predicts binding poses to targets like EGFR (PDB: 1M17), prioritizing substituents with favorable ΔG values .
  • QSAR Models : Regression analyses correlate logP, polar surface area, and IC₅₀ to identify optimal substituents (e.g., electron-withdrawing groups at the 4-fluorophenyl position) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to refine pharmacokinetic profiles .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling azides (explosive risk) or chlorinated solvents .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How to validate contradictory cytotoxicity data across independent studies?

Answer:

  • Standardized Protocols : Adopt OECD guidelines (e.g., MTT assay at 48-hour incubation) to harmonize conditions .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels, confirming dose-dependent effects .
  • Orthogonal Assays : Cross-validate with clonogenic survival or flow cytometry (Annexin V/PI staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.